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molecular formula C7H7F3N2 B1295192 4-(Trifluoromethyl)phenylhydrazine CAS No. 368-90-1

4-(Trifluoromethyl)phenylhydrazine

Cat. No. B1295192
M. Wt: 176.14 g/mol
InChI Key: DBNLGTYGKCMLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410737B1

Procedure details

A mixture of 4-chlorobenzotrifluoride (1.08 g), hydrazine hydrate (1.8 g, 6 molar equivalents) and pyridine (5 ml) was heated in an autoclave (purged with argon) for 6 hours at 180° C. The mixture was cooled, the excess hydrazine decanted and the organic phase evaporated in vacuo. The residue was crystallised from petroleum ether to give the title compound in 20% yield. It was shown that 20% of the starting material had been consumed, thus indicating that the reaction had occurred with high selectivity.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.O.[NH2:13][NH2:14]>N1C=CC=CC=1>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([NH:13][NH2:14])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
1.8 g
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the excess hydrazine decanted
CUSTOM
Type
CUSTOM
Details
the organic phase evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NN)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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